molecular formula C8H12Cl2N2 B15147477 1-(3-Chlorophenethyl)hydrazine hydrochloride CAS No. 41074-41-3

1-(3-Chlorophenethyl)hydrazine hydrochloride

Cat. No.: B15147477
CAS No.: 41074-41-3
M. Wt: 207.10 g/mol
InChI Key: KVRVJGIYTXRCEK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the third position and the ethylamine chain is replaced with a hydrazine group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenethyl)hydrazine hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:

    Step 1: 3-chlorobenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 1-(3-chlorophenethyl)hydrazine.

    Step 2: The resulting 1-(3-chlorophenethyl)hydrazine is then treated with hydrochloric acid to obtain this compound.

The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted phenethylhydrazine derivatives.

Scientific Research Applications

1-(3-Chlorophenethyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom on the phenyl ring may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(3-Chlorophenethyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

    3-Chlorophenylhydrazine: Similar structure but lacks the ethyl chain.

    Phenethylhydrazine: Lacks the chlorine substitution on the phenyl ring.

    Hydrazine derivatives: Various hydrazine compounds with different substituents on the phenyl ring or ethyl chain.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

41074-41-3

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2-(3-chlorophenyl)ethylhydrazine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H

InChI Key

KVRVJGIYTXRCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNN.Cl

Origin of Product

United States

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